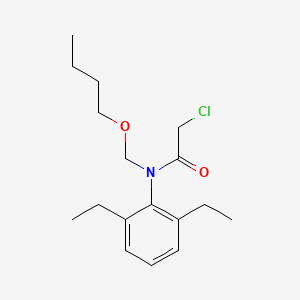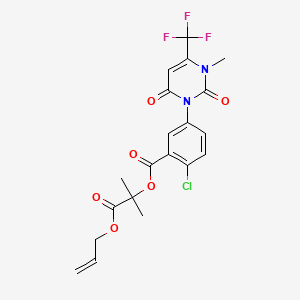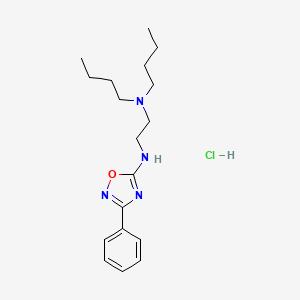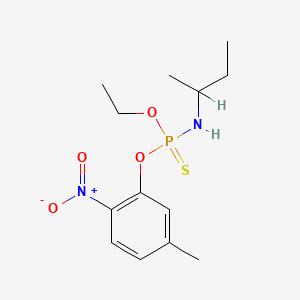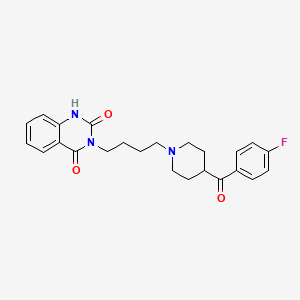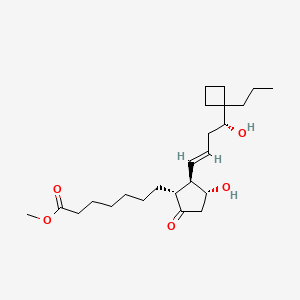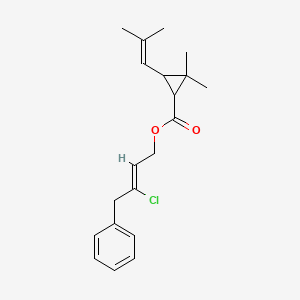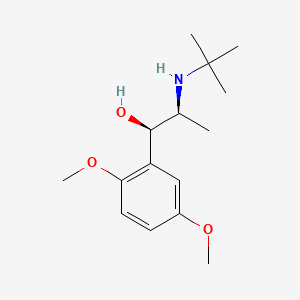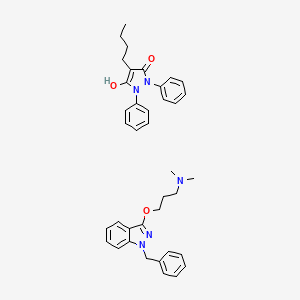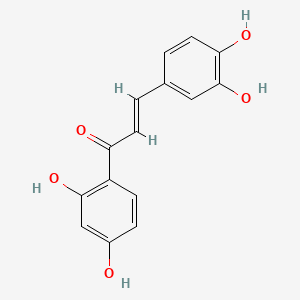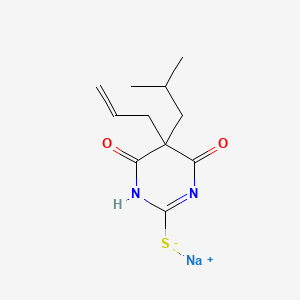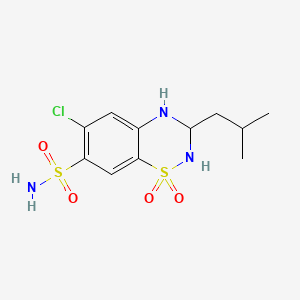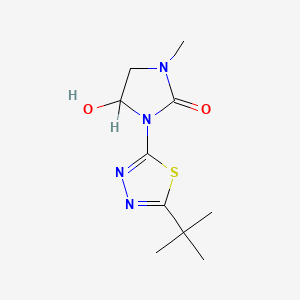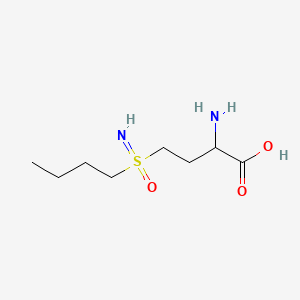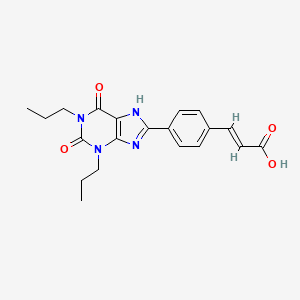
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BW-A1433 is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Synthesis of Deuterated Antagonists : A study by Conlon and Kiesman (2007) discussed the synthesis of a deuterium-labeled version of BG9928, a high-affinity adenosine A1 antagonist, for pharmacokinetic and metabolism studies. This derivative is closely related to the compound (Conlon & Kiesman, 2007).
Chemical Properties and Enhancements
- Solubility Enhancement in the Presence of Ethanol : A study by Cháfer et al. (2009) explored the solubility of trans-cinnamic acid in supercritical CO2 with ethanol as a cosolvent, indicating the compound's potential in various applications due to its enhanced solubility (Cháfer, Fornari, Stateva, & Berna, 2009).
Bioorganic and Medicinal Chemistry
- Antifungal, Antimicrobial, and Antioxidant Properties : Lutjen et al. (2018) developed a methodology for synthesizing (E)-cinnamate derivatives, known for their antifungal, antimicrobial, and antioxidant properties (Lutjen, Quirk, Barbera, & Kolonko, 2018).
- Anticancer Potential : De, Baltas, and Bedos-Belval (2011) reviewed the synthesis and biological evaluation of cinnamoyl acids, esters, amides, and hydrazides in anticancer research, highlighting their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Analytical and Material Science Applications
- MALDI-MS Analysis : Salum et al. (2015) described a protocol for preparing a matrix for MALDI-MS analysis using Z- and E-cinnamic acid isomers, important for the analysis of carbohydrates (Salum, León, & Erra-Balsells, 2015).
- Epoxy Resins Derived from Renewable Cinnamic Acid : Xin et al. (2014) discussed the synthesis of an epoxy based on cinnamic acid and its applications in creating environmentally friendly materials (Xin, Zhang, Huang, & Zhang, 2014).
Propriétés
Numéro CAS |
106465-45-6 |
|---|---|
Nom du produit |
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid |
Formule moléculaire |
C20H22N4O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(E)-3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H22N4O4/c1-3-11-23-18-16(19(27)24(12-4-2)20(23)28)21-17(22-18)14-8-5-13(6-9-14)7-10-15(25)26/h5-10H,3-4,11-12H2,1-2H3,(H,21,22)(H,25,26)/b10-7+ |
Clé InChI |
UGCOFEOEBHUEHA-JXMROGBWSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)/C=C/C(=O)O |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
121496-66-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,3-dipropyl-8-(4-acrylate)phenylxanthine 4-(1,2,3,6-tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid BW A1433 BW-A1433 BWA 1433 BWA-1433 BWA1433 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



